Molecular Weight and Exact Mass of (3S)-3-Azidobutanoic Acid: A Comprehensive Technical Guide for Drug Development and Chemical Biology
Molecular Weight and Exact Mass of (3S)-3-Azidobutanoic Acid: A Comprehensive Technical Guide for Drug Development and Chemical Biology
Executive Summary
In the rapidly evolving fields of chemical biology and targeted therapeutics, small bifunctional molecules serve as the architectural foundation for complex bioconjugates. (3S)-3-azidobutanoic acid (Chemical Formula: C4H7N3O2 ) is a prime example of such a building block. Featuring a stereospecific (3S) center, a bioorthogonal azide handle, and a reactive carboxylic acid, it is increasingly utilized in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and engineered peptides[1].
For researchers and analytical scientists, distinguishing between the molecular weight (used for macroscopic stoichiometric scaling) and the exact mass (used for microscopic High-Resolution Mass Spectrometry identification) of this compound is not merely an academic exercise—it is a critical requirement for ensuring synthetic fidelity and regulatory compliance. This whitepaper provides an in-depth analysis of the physicochemical properties of (3S)-3-azidobutanoic acid, detailing the causality behind its analytical behavior and providing self-validating protocols for its characterization and application.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
The distinction between molecular weight and exact mass is rooted in isotopic distribution.
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Average Molecular Weight (129.12 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon is 12.011 g/mol due to ~1.1% 13C ). This value dictates the macroscopic stoichiometry required during bulk synthesis or bioconjugation reactions.
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Monoisotopic Exact Mass (129.0538 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 ). This is the theoretical target utilized in High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity and rule out isobaric impurities[2].
Quantitative Data Summary
| Parameter | Value | Analytical Significance |
| Chemical Formula | C4H7N3O2 | Defines elemental composition and degree of unsaturation. |
| Average Molecular Weight | 129.12 g/mol | Essential for calculating molar equivalents in bulk synthesis. |
| Monoisotopic Exact Mass | 129.0538 Da | The theoretical target for HRMS identification. |
| [M-H]− Exact Mass | 128.0466 Da | Primary ion observed in negative-mode ESI-MS. |
| [M+H]+ Exact Mass | 130.0611 Da | Primary ion observed in positive-mode ESI-MS. |
Structural and Mechanistic Significance in Chemical Biology
The utility of (3S)-3-azidobutanoic acid stems directly from its structural features:
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The (3S) Stereocenter: In drug development, spatial orientation dictates binding affinity. When incorporated into a peptide backbone or an ADC linker, the (S)-configuration ensures predictable folding and minimizes steric clashes with target proteins.
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The Azide Moiety ( −N3 ): Acts as a bioorthogonal handle. It is inert to standard biological nucleophiles and electrophiles but reacts rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
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The Carboxylic Acid ( −COOH ): Provides a site for standard amide coupling (e.g., using EDC/NHS) to primary amines on lysine residues of antibodies or synthetic payloads[1].
Analytical Workflows: Mass Spectrometry and Validation
To confirm the identity and purity of (3S)-3-azidobutanoic acid, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard.
Causality in Method Design: Carboxylic acids are highly prone to deprotonation. Therefore, Electrospray Ionization in negative mode (ESI-) is preferred. Positive mode (ESI+) often leads to complex signal splitting into [M+H]+ , [M+Na]+ , and [M+K]+ adducts. Negative mode cleanly yields the [M-H]− ion at m/z 128.0466, maximizing signal-to-noise ratio and simplifying spectral interpretation.
Figure 1: Self-validating LC-HRMS workflow for exact mass confirmation.
Protocol 1: Self-Validating LC-HRMS Characterization
This protocol includes built-in validation steps to ensure data trustworthiness.
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Sample Preparation: Dissolve (3S)-3-azidobutanoic acid in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.
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Validation Step: Prepare a blank solvent sample to run prior to the analyte to rule out column carryover.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid during the chromatographic run, ensuring it remains uncharged for sharp peak retention, while the ESI source voltage forces deprotonation post-column.
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Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI negative mode. Set the capillary voltage to 2.5 kV.
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Data Processing & Validation: Extract the exact mass chromatogram for m/z 128.0466.
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Validation Step: Calculate the mass error. A self-validating system requires the observed mass to be within ±5 ppm of the theoretical exact mass. Additionally, verify that the isotopic pattern matches the theoretical distribution for C4H7N3O2 .
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Application in Bioconjugation and ADC Development
(3S)-3-azidobutanoic acid is frequently utilized to modify organic cytotoxins for use as payloads in Antibody-Drug Conjugates (ADCs)[1]. By attaching this molecule to a cytotoxin via amide coupling, the cytotoxin gains an azide handle. This enables highly specific, site-directed conjugation to an alkyne-modified antibody.
Figure 2: CuAAC bioconjugation pathway utilizing the azide moiety.
Protocol 2: Amide Coupling and CuAAC Bioconjugation
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Carboxylic Acid Activation: Dissolve 1.0 eq of (3S)-3-azidobutanoic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours.
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Causality: EDC activates the acid, but the resulting O-acylisourea is unstable. NHS traps it to form a stable, amine-reactive NHS-ester, preventing hydrolysis side-reactions.
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Amide Bond Formation: Add 0.9 eq of the target amine-containing payload and 2.0 eq of DIPEA (base). Stir for 4 hours.
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Validation Step: Monitor the reaction via LC-MS. Look for the exact mass of the new conjugate, confirming the loss of water (-18.0106 Da) from the combined masses.
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Click Chemistry (CuAAC): Mix the azide-functionalized payload with an alkyne-modified antibody in a biological buffer (pH 7.4). Add 5 mol% CuSO4 and 25 mol% Sodium Ascorbate.
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Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ. This ensures continuous turnover of the catalyst while preventing oxidative damage to the antibody.
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References
- Title: WO2024046929A1 - A method of modifying an organic cytotoxin for use as a payload in an antibody-drug conjugate and modified organic cytotoxins derived therefrom Source: Google Patents URL
